molecular formula C37H40FeN5O7S B606908 Cytochrome P450 2C9 CAS No. 329978-01-0

Cytochrome P450 2C9

カタログ番号: B606908
CAS番号: 329978-01-0
分子量: 754.66
InChIキー: JXTUVEVPOSTTCZ-BCZCOZCKSA-K
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cytochrome P450 2C9 is a cytochrome P-450 subtype that has specificity for acidic XENOBIOTICS. It oxidizes a broad range of important clinical drugs that fall under the categories of NONSTEROIDAL ANTI-INFLAMMATORY AGENTS;  HYPOGLYCEMIC AGENTS;  ANTCOAGULANTS;  and DIURETICS.

科学的研究の応用

Drug Metabolism

Key Substrates:

  • Warfarin: CYP2C9 is essential for the metabolism of S-warfarin, with polymorphisms in CYP2C9 affecting individual responses to this medication.
  • NSAIDs: The enzyme metabolizes various NSAIDs such as ibuprofen and diclofenac. Studies have shown that CYP2C9 is responsible for the hydroxylation pathways of these drugs, which are critical for their elimination from the body .
  • Antidiabetic Drugs: Medications like tolbutamide and glyburide are also substrates for CYP2C9, highlighting its role in managing diabetes .

Table 1: Key Substrates and Metabolic Pathways of CYP2C9

Drug Metabolic Pathway Clinical Significance
S-WarfarinHydroxylation to inactive metabolitesVariability in anticoagulation efficacy
Ibuprofen2- and 3-hydroxylationInfluences anti-inflammatory effects
DiclofenacO-demethylationRisk of adverse effects due to metabolic variability
TolbutamideHydroxylation to active metabolitesAffects blood glucose levels

Pharmacogenomics

The genetic variability in CYP2C9 has significant implications for pharmacogenomics. Polymorphisms such as CYP2C92 and CYP2C93 lead to reduced enzyme activity, which can result in increased plasma concentrations of drugs metabolized by this enzyme. This variability necessitates individualized dosing regimens to optimize therapeutic outcomes and minimize adverse reactions .

Case Study: Warfarin Dosing
A study investigating warfarin therapy found that patients with CYP2C9*2 or *3 alleles required lower doses to achieve therapeutic INR levels compared to those with wild-type alleles. This highlights the importance of genotyping in personalizing warfarin therapy .

Toxicology

In addition to its role in drug metabolism, CYP2C9 is involved in the bioactivation and detoxification of various xenobiotics. Certain herbal supplements can be metabolized by CYP2C9, potentially leading to toxic metabolites that may cause adverse drug interactions.

Table 2: Toxicological Implications of CYP2C9 Activity

Substance Metabolic Outcome Potential Risk
Herbal SupplementsBioactivation to toxic metabolitesRisk of hepatotoxicity
Environmental ChemicalsMetabolic activationIncreased carcinogenic risk

Structural Studies

Recent advancements in molecular dynamics simulations have provided insights into the structural dynamics of CYP2C9 within membrane environments. These studies reveal that membrane interactions can influence substrate binding and enzyme conformation, thereby impacting metabolic activity .

Key Findings:

  • Two predominant orientations of CYP2C9 were identified within lipid bilayers.
  • The membrane environment stabilizes certain conformations that enhance substrate access to the active site.

特性

CAS番号

329978-01-0

分子式

C37H40FeN5O7S

分子量

754.66

IUPAC名

iron(III) (R)-2-amino-2-carboxyethane-1-thiolate 2,18-bis(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-divinylporphyrin-21,22-diide hydrate

InChI

InChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1

InChIキー

JXTUVEVPOSTTCZ-BCZCOZCKSA-K

SMILES

CC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cytochrome P450 2C9;  Cyp2C9;  Cytochrome P 450 2C9;  Human cytochrome P450 2C9;  Cytochrome P 450 MP-4;  S-Mephenytoin 4-hydroxylase; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytochrome P450 2C9
Reactant of Route 2
Cytochrome P450 2C9
Reactant of Route 3
Cytochrome P450 2C9
Reactant of Route 4
Cytochrome P450 2C9
Reactant of Route 5
Cytochrome P450 2C9
Reactant of Route 6
Cytochrome P450 2C9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。